molecular formula C10H18N2O2 B14685576 N,N'-(Cyclohexane-1,3-diyl)diethanimidic acid CAS No. 32189-21-2

N,N'-(Cyclohexane-1,3-diyl)diethanimidic acid

Cat. No.: B14685576
CAS No.: 32189-21-2
M. Wt: 198.26 g/mol
InChI Key: SIJKWVBXFDJWOY-UWVGGRQHSA-N
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Description

N,N’-(Cyclohexane-1,3-diyl)diethanimidic acid is a chemical compound characterized by the presence of a cyclohexane ring substituted at the 1 and 3 positions with ethanimidic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Cyclohexane-1,3-diyl)diethanimidic acid typically involves the reaction of cyclohexane-1,3-diamine with ethyl chloroformate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the intermediate and to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

On an industrial scale, the production of N,N’-(Cyclohexane-1,3-diyl)diethanimidic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Cyclohexane-1,3-diyl)diethanimidic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The ethanimidic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of the cyclohexane ring.

    Reduction: Amine derivatives.

    Substitution: Substituted ethanimidic acid derivatives.

Scientific Research Applications

N,N’-(Cyclohexane-1,3-diyl)diethanimidic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism by which N,N’-(Cyclohexane-1,3-diyl)diethanimidic acid exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,3-diamine: A precursor in the synthesis of N,N’-(Cyclohexane-1,3-diyl)diethanimidic acid.

    Cyclohexane-1,3-dione: Shares the cyclohexane ring structure but differs in functional groups.

Properties

CAS No.

32189-21-2

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

N-[(1S,3S)-3-acetamidocyclohexyl]acetamide

InChI

InChI=1S/C10H18N2O2/c1-7(13)11-9-4-3-5-10(6-9)12-8(2)14/h9-10H,3-6H2,1-2H3,(H,11,13)(H,12,14)/t9-,10-/m0/s1

InChI Key

SIJKWVBXFDJWOY-UWVGGRQHSA-N

Isomeric SMILES

CC(=O)N[C@H]1CCC[C@@H](C1)NC(=O)C

Canonical SMILES

CC(=O)NC1CCCC(C1)NC(=O)C

Origin of Product

United States

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